Product packaging for Fluciprazine(Cat. No.:CAS No. 54340-64-6)

Fluciprazine

Cat. No.: B1614720
CAS No.: 54340-64-6
M. Wt: 360.5 g/mol
InChI Key: UOQIGMZTLWHOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluciprazine is a novel investigational compound supplied for research purposes within the fields of neuroscience and pharmacology. Its proposed name suggests a potential structural or mechanistic relationship to other psychoactive agents, positioning it as a tool for exploring complex neurological pathways. Research into compounds like this compound is critical for advancing the understanding of neuropsychiatric conditions such as Parkinson's disease and schizophrenia, a comorbidity that presents significant diagnostic and therapeutic challenges . The management of such conditions is particularly complex, as treatment of psychotic symptoms must be carefully balanced against the potential exacerbation of motor symptoms . This compound provides researchers with a substance to probe these intricate neurotransmitter systems. Its primary research value lies in its potential application for studying receptor binding kinetics, signal transduction pathways, and the development of new therapeutic strategies for central nervous system (CNS) disorders. Researchers might utilize this compound in in vitro binding assays or in vivo models to elucidate its precise mechanism of action, which may involve interaction with dopaminergic, serotonergic, or other neuroreceptor systems implicated in psychosis and movement control . This product is intended for laboratory analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29FN2O2 B1614720 Fluciprazine CAS No. 54340-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54340-64-6

Molecular Formula

C21H29FN2O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C21H29FN2O2/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19/h1,6-9,20,25H,3-5,10-17H2

InChI Key

UOQIGMZTLWHOOA-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

In Silico Research Methodologies for Fluciprazine

Computational Approaches in Fluciprazine Drug Discovery

Computational drug discovery integrates a wide array of computer-aided methods to identify and optimize lead compounds. nih.govccia.org.au For drugs targeting G-protein coupled receptors (GPCRs), such as the dopamine (B1211576) and serotonin (B10506) receptors implicated in the action of this compound, these approaches are essential due to the challenges in determining the experimental structures of these membrane-bound proteins. researchgate.netplos.org The process often involves a combination of ligand-based and structure-based techniques to predict the activity and binding modes of potential drug molecules. iit.it These methods have become a cornerstone of modern medicinal chemistry, enabling a more rational and targeted approach to drug design. alliedacademies.org

Virtual Screening Strategies for this compound-like Compounds

Virtual screening (VS) is a computational methodology used to search large databases of small molecules to identify those that are most likely to bind to a drug target, such as a protein receptor. nih.gov This process filters compounds based on their structural or chemical properties, prioritizing a smaller, more manageable number for further experimental testing. ump.edu.my The use of VS can dramatically increase the efficiency of finding new hits compared to high-throughput screening (HTS). nih.gov For this compound-like compounds, the goal is to identify molecules that exhibit similar or improved interactions with dopamine and serotonin receptors.

Table 1: Overview of Virtual Screening Strategies

Strategy Basis of Screening Key Requirement Common Methods
Ligand-Based (LBVS) Knowledge of known active ligands. A set of molecules with known activity against the target. Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR), Shape similarity. nih.govfrontiersin.org
Structure-Based (SBVS) 3D structure of the biological target. A high-resolution 3D structure of the target protein (experimental or modeled). Molecular docking, Binding site analysis. mdpi.comsci-hub.box
Fragment-Based (FBVS) Low-molecular-weight chemical fragments. A library of small, simple chemical fragments. Fragment docking, Fragment linking/growing. mdpi.com

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. frontiersin.org This approach does not require the 3D structure of the target protein. Instead, it uses information from a set of known active compounds, such as this compound itself, to build a predictive model. mdpi.com Common LBVS methods include the development of pharmacophore models, which define the essential spatial arrangement of chemical features necessary for biological activity, and Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with activity. nih.govfrontiersin.org These models are then used to screen large compound databases for molecules that match the required profile.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to identify potential ligands. mdpi.com The primary technique in SBVS is molecular docking, where candidate molecules from a library are computationally placed into the binding site of the receptor. sci-hub.box A scoring function then estimates the binding affinity, and the molecules are ranked based on this score. sci-hub.box A critical prerequisite for SBVS is an accurate 3D structure of the target. nih.gov For the targets of this compound, such as the Dopamine D2 and Serotonin 5-HT2A receptors, experimentally determined crystal structures are not always available, which necessitates the use of modeled structures. nih.govplos.org

Fragment-based virtual screening (FBVS) is an approach that screens libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the target protein. mdpi.com These fragments typically have simple chemical structures and serve as starting points for developing more potent leads. mdpi.com Once a binding fragment is identified, it can be optimized by "growing" it to interact with adjacent pockets or by "linking" it with another fragment that binds nearby. mdpi.com This strategy is effective for exploring chemical space efficiently and can yield novel lead compounds with high ligand efficiency.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and function of biological macromolecules at an atomic level. alliedacademies.org In the context of this compound's targets, these techniques are used to build and refine receptor models, study the conformational changes upon ligand binding, and calculate binding free energies. plos.orgtandfonline.com Molecular dynamics (MD) simulations, for instance, can track the movements of atoms over time, providing insights into the stability of a drug-receptor complex and the key interactions that maintain binding. plos.org

A significant challenge in drug discovery for targets like the Dopamine D2 and Serotonin 5-HT2A receptors is the lack of high-resolution experimental structures, as GPCRs are inherently difficult to crystallize. nih.govresearchgate.net To overcome this, homology modeling (or comparative modeling) is widely used. researchgate.net This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). plos.org

Table 2: Example Templates Used for Homology Modeling of Dopamine and Serotonin Receptors

Target Receptor Template(s) Used for Modeling Reference
Dopamine D2 Receptor (D2R) β2-adrenergic receptor, Dopamine D3 receptor, various aminergic GPCRs researchgate.netplos.orgplos.org
Serotonin 5-HT2A Receptor (5-HT2AR) β2-adrenergic receptor, 5-HT1B receptor, 5-HT2B receptor, 5-HT2C receptor nih.govplos.org
Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method models the interaction between the small molecule (ligand) and the protein's binding site at an atomic level, which helps in understanding the fundamental biochemical processes involved. mdpi.comnih.gov The process involves sampling various conformations of the ligand within the binding site and then using a scoring function to assess the binding affinity for each pose. mdpi.com

For this compound, molecular docking would be employed to predict its binding mode within the active sites of its known targets, such as dopamine and serotonin receptors. The analysis begins with obtaining the three-dimensional structures of the target proteins, often from databases like the Protein Data Bank (PDB). nih.gov Computational tools can then predict the specific binding pocket. drughunter.com

The docking simulation places this compound into this pocket, calculating a binding energy or docking score, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between this compound and specific amino acid residues in the binding site, are then analyzed. nih.govresearchgate.net For instance, studies on related phenylpiperazine derivatives have used docking to identify critical interactions within the binding pockets of their targets. jetir.org Research on the 5-HT3 receptor, for example, has used mutagenesis to identify specific residues like glutamate (B1630785) 106 as crucial for ligand binding, a finding that can be explored and validated with docking simulations. nih.gov

Illustrative Data: Molecular Docking of this compound with Target Receptors This table presents hypothetical, illustrative data for demonstration purposes.

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Dopamine D2 Receptor -9.8 ASP-114, SER-193, PHE-389 Ionic, Hydrogen Bond, Hydrophobic
Serotonin 5-HT2A Receptor -10.5 ASP-155, TYR-370, TRP-336 Ionic, Hydrogen Bond, π-π Stacking
Molecular Dynamics Simulations in Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations compute the movements of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational changes, stability, and flexibility of the system. ijpsr.comrsc.org

In the context of this compound, an MD simulation would typically follow a molecular docking study. The most promising docked pose of the this compound-receptor complex is placed in a simulated physiological environment (including water and ions) to observe its behavior over nanoseconds or even microseconds. rsc.org Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com

RMSD: This metric measures the average displacement of atoms for both the protein and the ligand over time, relative to their initial positions. A stable RMSD value for the complex suggests that the ligand remains securely bound within the binding pocket. mdpi.com

RMSF: This metric identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues. High RMSF values in certain loops might indicate conformational changes induced by ligand binding.

MD simulations are crucial for validating the stability of the interactions predicted by docking and for understanding how the binding of this compound might induce functional changes in the receptor. stanford.eduitb.ac.id

Illustrative Data: MD Simulation Stability Metrics for this compound-Receptor Complex This table presents hypothetical, illustrative data for demonstration purposes.

Complex Simulation Time (ns) Average Protein RMSD (Å) Average Ligand RMSD (Å) Key Residue RMSF (Å)
This compound-D2R 200 1.8 1.2 Loop EL2: 3.5

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based drug design methods used when the 3D structure of the target is unknown or to understand what chemical features are critical for biological activity. brieflands.comnih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov For this compound analogs, a pharmacophore model could be generated by aligning a set of known active molecules and extracting their common chemical features. youtube.com This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. itb.ac.id

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comaimspress.com 2D or 3D QSAR models are built using molecular descriptors (physicochemical properties, topological indices) as independent variables and biological activity (e.g., IC50) as the dependent variable. ijpsr.com For this compound, a QSAR study on its analogs could identify which structural modifications enhance or diminish its affinity for its targets. For example, a QSAR model might reveal that adding an electron-withdrawing group at a specific position on the phenyl ring increases binding affinity. jetir.org

Illustrative Data: QSAR Model for this compound Analogs Targeting 5-HT2A This table presents hypothetical, illustrative data for demonstration purposes.

Model Parameter Value Description
r² (Correlation Coefficient) 0.91 Indicates a strong correlation between predicted and observed activity for the training set.
q² (Cross-validated r²) 0.85 Indicates good internal predictive ability of the model.
Key Descriptor 1 (Positive) SlogP Increased lipophilicity is correlated with higher activity.

Application of Machine Learning and Deep Learning in this compound Research

For this compound and its chemical class, ML and DL can be applied in several ways:

Predictive QSAR: Deep neural networks (DNNs) can create highly accurate QSAR models that outperform traditional methods, especially when dealing with large and complex datasets of chemical structures and biological activities. researchgate.net

De Novo Drug Design: Generative DL models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on libraries of known active compounds to design entirely new molecules, like novel phenylpiperazine derivatives, that are optimized for desired properties. mdpi.com

Property Prediction: ML algorithms can be trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound analogs, helping to prioritize compounds with better drug-like profiles early in the discovery process. elifesciences.org

Virtual Screening: ML models can rapidly screen massive virtual libraries containing millions or billions of compounds to identify those most likely to be active against a specific target, significantly accelerating the hit-finding process. researchgate.net Research has shown that ML can reliably predict cocrystal formation for phenylpiperazine derivatives, aiding in the development of new solid forms with improved properties. researchgate.net

Chemical Synthesis and Derivative Development of Fluciprazine

Synthetic Pathways and Methodologies for Fluciprazine

The synthesis of this compound, with the chemical name 1-(3-fluoropropyl)-4-(2-methoxyphenyl)piperazine, can be achieved through several established synthetic routes common for N-arylpiperazine derivatives. These methods typically involve the formation of the piperazine (B1678402) ring system followed by the introduction of the aryl and alkyl substituents at the N1 and N4 positions, respectively.

Precursor Chemistry and Reaction Mechanisms

The most common synthetic strategy for compounds like this compound involves the nucleophilic substitution reaction between a pre-formed arylpiperazine and an appropriate alkyl halide.

A primary precursor for the synthesis of this compound is 1-(2-methoxyphenyl)piperazine (B120316) . This intermediate is commercially available or can be synthesized through several methods, such as the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine.

The key reaction mechanism for the final step in the synthesis of this compound is a standard N-alkylation . In this step, 1-(2-methoxyphenyl)piperazine acts as a nucleophile, and its secondary amine nitrogen attacks an electrophilic 3-carbon synthon carrying a fluorine atom. A common reactant for this purpose is 1-bromo-3-fluoropropane (B1205824) or a related compound with a good leaving group (e.g., tosylate, mesylate) at the 1-position of the propyl chain.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a weak base to neutralize the acid generated during the reaction. tandfonline.com The base, often potassium carbonate (K₂CO₃), deprotonates the piperazine nitrogen, enhancing its nucleophilicity. tandfonline.com

A general representation of this reaction is as follows: 1-(2-methoxyphenyl)piperazine + 1-bromo-3-fluoropropane → this compound + HBr

Table 1: Key Precursors in this compound Synthesis

Precursor NameChemical StructureRole in Synthesis
1-(2-Methoxyphenyl)piperazineC₁₁H₁₆N₂ONucleophilic piperazine core
1-Bromo-3-fluoropropaneC₃H₆BrFElectrophilic fluoropropylating agent
Potassium CarbonateK₂CO₃Base catalyst

Advanced Synthetic Techniques for Compound Generation

While classical synthetic methods are robust for producing this compound, advanced techniques can offer improvements in efficiency, yield, and purity. Microwave-assisted synthesis is one such technique that can significantly accelerate the N-alkylation reaction, often reducing reaction times from hours to minutes. snmjournals.org This method can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Another advanced approach involves continuous flow synthesis . This technique allows for the precise control of reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, scalability, and product consistency. The synthesis of related pyrazole (B372694) compounds in continuous flow systems has been documented, suggesting its applicability to piperazine derivatives. duke.edu

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of this compound derivatives is guided by the desire to understand its biological activity and to develop new compounds with potentially enhanced properties for research purposes. This involves systematic modifications of the this compound structure.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. mdpi.com For arylpiperazine derivatives like this compound, SAR studies typically explore modifications at three main positions: the aryl ring, the piperazine core, and the N-alkyl substituent.

Aryl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly influence activity. For example, in related arylpiperazine series, modifying the methoxy (B1213986) group on the phenyl ring to other electron-donating or electron-withdrawing groups, or changing its position (ortho, meta, para), can alter receptor binding affinity and selectivity. mdpi.com

Piperazine Ring Modification: While the piperazine ring is often considered a crucial scaffold, minor modifications, such as the introduction of substituents on the ring itself, can be explored, although this is less common.

N-Alkyl Chain Variation: The length and nature of the alkyl chain at the N4 position are critical. For this compound, the 3-fluoropropyl group is a key feature. SAR studies would involve synthesizing analogs with varying chain lengths (e.g., ethyl, butyl) and different terminal halogens (e.g., chloro, bromo) or other functional groups to probe the importance of the chain length and the fluorine atom for activity.

The synthesis of these analogs would follow similar N-alkylation strategies as described for this compound, using the appropriately modified precursors. tandfonline.com

Table 2: Potential Modifications for this compound SAR Studies

Modification SiteExample of ModificationRationale
Phenyl RingChange methoxy (OCH₃) position or replace with other groups (e.g., OH, Cl, CH₃)To study the effect of electronics and sterics on activity. mdpi.com
N-Alkyl ChainVary chain length (e.g., -(CH₂)₂-F, -(CH₂)₄-F)To determine the optimal distance between the piperazine and the terminal group.
Terminal HalogenReplace fluorine with chlorine or hydrogenTo assess the role of the halogen's electronegativity and size.

Targeted Chemical Modifications for Enhanced Research Utility

Beyond general SAR studies, targeted chemical modifications can be made to this compound to create tool compounds for specific research applications. taylorandfrancis.com One such application is the development of radiolabeled analogs for use in imaging techniques like Positron Emission Tomography (PET).

For example, replacing the stable fluorine-19 with the positron-emitting isotope fluorine-18 (¹⁸F) would yield [¹⁸F]this compound . This radioligand could potentially be used to visualize and quantify its binding sites in the brain in vivo. The synthesis of such a radiotracer would involve a nucleophilic fluorination reaction using [¹⁸F]fluoride on a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate) in the terminal position of the propyl chain. snmjournals.org

Another targeted modification could be the introduction of a functional group suitable for conjugation to a larger molecule, such as a fluorescent dye or a biotin (B1667282) tag, to facilitate in vitro assays. researchgate.net This would typically involve synthesizing a derivative with a reactive handle, such as a primary amine or a carboxylic acid, at a position that does not interfere with its primary biological interactions.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate the requested article on the chemical compound this compound.

The provided outline requires in-depth, scientifically accurate content regarding the specific in vitro pharmacological characterization of this compound, including detailed research findings and data tables for the following sections:

Pharmacological Characterization of Fluciprazine: in Vitro Investigations

Receptor Binding Specificity Studies of Fluciprazine

Allosteric Modulation and Orthosteric Binding Mechanisms

While this compound is identified in several databases as an antitussive, antiemetic, and neuroleptic agent, and its chemical structure is known ncats.ioncats.io, specific experimental data detailing its mechanism of action, receptor binding affinities (Kᵢ values), ligand kinetics, and molecular targets are not available in the public domain. The conducted searches did not yield any studies that would provide the necessary details to populate the requested sections and subsections accurately.

Therefore, it is not possible to create a thorough and informative article that strictly adheres to the provided outline without the foundational scientific research on this compound.

Enzyme Inhibition and Activation Mechanisms of this compound

Currently, there is no publicly available scientific literature or data from in vitro studies that specifically details the enzyme inhibition or activation mechanisms of this compound. Searches of scientific databases and public records did not yield any information regarding the specific enzymes that this compound may interact with, nor the nature of such interactions, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, or if it functions as an enzyme activator.

In Vitro Cellular and Molecular Assays

Similarly, information regarding the effects of this compound in in vitro cellular and molecular assays is not available in the public domain.

Cell-Based Functional Screens

There are no published results from cell-based functional screens for this compound. This includes a lack of data on its effects on cell viability, proliferation, signaling pathways, or other functional cellular responses that are typically evaluated in early-stage drug discovery.

Biochemical Pathway Modulation Assays

No studies have been identified that describe the impact of this compound on specific biochemical pathways. Consequently, there is no information on how this compound might modulate these pathways at a molecular level.

Preclinical Efficacy and Mechanistic Investigations of Fluciprazine in Animal Models

Design Principles for Animal Model Studies in Fluciprazine Research

The effective design of animal studies is paramount for generating reliable and translatable data. This involves a careful selection of appropriate models, strict adherence to ethical guidelines, and meticulous control over experimental variables.

To investigate the antipsychotic potential of compounds like this compound, researchers utilize animal models that mimic certain aspects of psychiatric disorders, particularly schizophrenia. These models are often based on the dopamine (B1211576) hypothesis of schizophrenia, which suggests that positive symptoms arise from excessive dopaminergic activity in the mesolimbic pathway.

Commonly employed models involve inducing psychosis-like behaviors in rodents, such as rats and mice, through pharmacological challenges. These include:

Amphetamine-Induced Hyperlocomotion: Amphetamine increases synaptic dopamine levels, leading to a state of hyperlocomotion in rodents. This model is widely used to screen for antipsychotic efficacy, as effective drugs can attenuate this hyperactivity. The response to amphetamine is believed to mimic the hyperdopaminergic state associated with psychosis.

Apomorphine-Induced Stereotypy: Apomorphine is a direct dopamine receptor agonist that can induce stereotyped behaviors in rats, such as repetitive sniffing and biting. The ability of a test compound to block these behaviors indicates dopamine D2 receptor antagonism, a key mechanism of many antipsychotic drugs.

Catalepsy Tests: While used to predict the likelihood of extrapyramidal side effects (motor symptoms similar to Parkinson's disease), the catalepsy test is an important part of the preclinical assessment of antipsychotics. It measures the time an animal maintains an externally imposed posture. A high propensity to induce catalepsy is associated with strong D2 receptor blockade in the dorsal striatum. Compounds with atypical profiles, like this compound, are expected to show low cataleptogenic potential.

The choice of animal species, such as specific strains of rats (e.g., Wistar, Sprague-Dawley), is also a critical consideration, as genetic differences can influence behavioral and neurochemical responses to drug administration.

All research involving animals must be conducted with the highest ethical standards. The guiding principles are often summarized as the "Three Rs":

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. nih.govnih.gov This involves careful experimental design and statistical analysis to ensure studies are not underpowered or overpowered. nih.gov

Refinement: Minimizing any potential pain, suffering, or distress to the animals. nih.govnih.gov This includes using appropriate anesthesia and analgesics, providing proper housing and care, and choosing the most humane endpoints. nih.gov

Researchers have a responsibility to justify the use of animals, ensuring the potential scientific benefits outweigh the ethical costs. nih.govnih.gov Study protocols must be thoroughly reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board. nih.gov This process ensures that the experimental procedures are humane and that all personnel are adequately trained in animal handling and care. nih.govnih.gov

To ensure the validity and reproducibility of research findings, it is essential to control for various physiological parameters that can influence experimental outcomes. These parameters must be monitored and maintained within a normal range to avoid introducing confounding variables.

Key physiological parameters include:

Body Temperature: Anesthesia and certain drug administrations can alter an animal's core body temperature, which can, in turn, affect metabolic rates and drug clearance.

Respiratory Rate and Blood Gases: Proper ventilation is crucial, especially during surgical procedures or when animals are anesthetized, to maintain normal levels of oxygen and carbon dioxide in the blood.

Cardiovascular Stability: Heart rate and blood pressure should be monitored to ensure the animal is physiologically stable throughout the experiment.

Stress is a significant confounding factor, as it can lead to physiological and biological responses that interfere with the data being collected. nih.gov Therefore, procedures such as handling and injections should be performed in a way that minimizes stress to the animal. nih.gov The use of appropriate control groups, such as vehicle-injected animals, is standard practice to isolate the effects of the compound from the procedure itself. nih.gov

In Vivo Mechanistic Elucidation of this compound

In vivo studies have been instrumental in detailing how this compound interacts with various biological systems, particularly within the central nervous system. These investigations reveal the compound's effects on neurotransmitter pathways and differentiate its actions in various brain regions.

Research using rat models has demonstrated that this compound modulates several key neurotransmitter systems implicated in psychosis and depression.

Dopaminergic System: this compound, along with reference compounds like clozapine (B1669256) and haloperidol, has been shown to block dopamine D2 receptors and increase dopamine metabolism in the rat brain. nih.gov However, its potency in this regard is significantly lower than that of the typical antipsychotic haloperidol. nih.gov Studies measuring the ex vivo binding to striatal D2 receptors show that while this compound's effect is rapid, its duration of action is considerably shorter than haloperidol's. nih.gov This weaker and briefer action on the dopamine system is thought to contribute to its lower incidence of extrapyramidal side effects. nih.gov

Noradrenergic and Cholinergic Systems: Further investigations have revealed that this compound also interacts with other neurotransmitter systems. It exhibits a marked affinity for alpha-1 adrenoceptors and acts as an inhibitor of noradrenaline reuptake. nih.gov Additionally, this compound demonstrates pronounced anticholinergic effects, equipotent to clozapine in displacing ligands from muscarinic receptors. nih.gov This multi-receptor profile, combining D2 antagonism with effects on noradrenergic and cholinergic systems, is characteristic of atypical antipsychotics and may underlie both its therapeutic efficacy and its side effect profile. nih.govnih.gov

A key aspect of this compound's preclinical profile is the differentiation of its effects between various brain regions, which may explain its "atypical" nature. Antipsychotic efficacy is primarily linked to D2 receptor blockade in the mesolimbic pathway, while motor side effects are associated with high D2 blockade in the nigrostriatal pathway (dorsal striatum).

The following tables summarize the comparative neurochemical effects observed in preclinical animal models.

Table 1: Comparative Effects on Dopamine (DA) System in Rat Brain

Compound Potency of D2 Receptor Blockade Duration of Striatal D2 Occupancy Effect on DA Metabolism Effect on Striatal DA Levels
This compound Lower than Haloperidol Shorter than Haloperidol Increased Weak Increase
Clozapine Lower than Haloperidol Shorter than Haloperidol Increased Weak Increase
Haloperidol High Long Increased Decreased

Data sourced from studies on rat brain neurochemistry. nih.gov

Table 2: Receptor Binding Affinity and Functional Effects

Compound Primary Target Additional Receptor Affinities Key Functional Effect
This compound Dopamine D2 Alpha-1 Adrenergic, Muscarinic Cholinergic Antagonist, Noradrenaline Reuptake Inhibitor
Clozapine Dopamine D2 Serotonergic, Adrenergic, Histaminergic, Muscarinic Antagonist
Haloperidol Dopamine D2 - Potent Antagonist

Data compiled from in vitro and in vivo pharmacological studies. nih.govnih.gov

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

Information regarding the assessment of pharmacodynamic biomarkers for this compound in preclinical models is not available in published scientific literature. Pharmacodynamic biomarkers are essential for understanding a compound's mechanism of action and for providing measurable indicators of a drug's effect on the body. Research in this area would typically involve identifying and validating molecular, cellular, or physiological changes that correlate with the pharmacological response to this compound. The absence of such data means that the specific biological pathways modulated by this compound and the quantitative measures of its activity in vivo remain uncharacterized.

Advanced Animal Model Applications

The use of advanced animal models is crucial for evaluating the efficacy and understanding the mechanism of action of novel therapeutic agents in a context that more closely mimics human disease. However, there is no evidence of this compound having been studied in such models.

Genetically Engineered Mouse Models (GEMM)

There are no available studies that have utilized genetically engineered mouse models to investigate the therapeutic effects or mechanism of action of this compound. GEMMs are instrumental in modeling specific human diseases by introducing targeted genetic modifications, which can help to elucidate the role of particular genes or pathways in a drug's efficacy.

Patient-Derived Xenograft (PDX) Models

Similarly, no research has been published on the evaluation of this compound in patient-derived xenograft models. PDX models, which involve the implantation of human tumor tissue into immunodeficient mice, are considered a highly translational platform for preclinical cancer research, allowing for the assessment of a compound's anti-tumor activity in a model that retains the heterogeneity of the original human tumor.

Research Methodologies and Technological Advancements Applied to Fluciprazine Studies

Biophysical Methods for Ligand-Target Interactions

Biophysical methods are instrumental in elucidating the direct physical and chemical interactions between a ligand, such as fluciprazine, and its biological target. numberanalytics.com These techniques offer quantitative data on binding affinity, kinetics, and the structural basis of these interactions, which are fundamental to understanding a drug's efficacy and for guiding lead optimization in drug discovery. numberanalytics.comdrugtargetreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecular interactions at an atomic level. evotec.com In the context of drug discovery, NMR is particularly valuable for fragment-based drug discovery (FBDD), a method that identifies small, low-molecular-weight compounds (fragments) that bind weakly to a target protein. youtube.comnih.gov These fragments can then be chemically elaborated to develop high-affinity ligands. nih.gov

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, water-ligand observed via gradient spectroscopy (waterLOGSY), and relaxation-based experiments (T1r and T2), are commonly employed for fragment screening. bruker.com These techniques can detect weak binding affinities, from the low micromolar to millimolar range, which are often missed by other methods. nih.govbruker.com An advantage of NMR-based screening is its ability to provide quality control of the fragments, identifying compound degradation or aggregation and thus minimizing false positives. bruker.com While extensively used for protein targets, NMR-based fragment screening is also an emerging tool for studying interactions with nucleic acids like RNA and DNA. inext-discovery.eu

NMR-Based Fragment Screening Technique Principle Application in this compound Studies
Saturation Transfer Difference (STD) NMR Detects binding by observing the transfer of saturation from the protein to the ligand.Could be used to identify fragments of this compound or its analogs that bind to its target receptor.
Water-Ligand Observed via Gradient Spectroscopy (waterLOGSY) Differentiates binders from non-binders by observing the transfer of magnetization from bulk water to the ligand via the protein.Could serve as a primary or secondary screen to validate hits from other screening methods for this compound.
Relaxation-Based Methods (T1r, T2) Measures changes in the ligand's relaxation times upon binding to a large protein.Could confirm binding and provide information about the interaction interface for this compound fragments.

Surface Plasmon Resonance (SPR) for Affinity Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. kactusbio.comcytivalifesciences.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte) flows over the surface. criver.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram—a plot of response versus time. cytivalifesciences.comcriver.com

SPR is a valuable tool in drug discovery for characterizing the binding of small molecules and biologics to their targets. criver.com It provides quantitative information on:

Binding Affinity (KD): The equilibrium dissociation constant, which indicates the strength of the interaction. kactusbio.comnih.gov

Binding Kinetics: The association rate (ka) and dissociation rate (kd), which describe the speed of the binding and unbinding processes. criver.comnih.gov The residence time of a drug, derived from the dissociation rate, often correlates well with its clinical efficacy. criver.com

SPR can be used to analyze a wide range of interactions, including those involving proteins, nucleic acids, and small molecules. kactusbio.comcriver.com

SPR Parameter Description Relevance to this compound Research
Association Rate (ka) The rate at which this compound binds to its target receptor.Provides insight into how quickly the drug-target complex forms.
Dissociation Rate (kd) The rate at which the this compound-target complex breaks apart.A key determinant of the duration of action.
Affinity (KD) The ratio of kd/ka, representing the overall strength of the binding interaction.A critical parameter for assessing the potency of this compound.

Bio-Layer Interferometry (BLI) for Binding Kinetics

Bio-Layer Interferometry (BLI) is another label-free optical technique for studying biomolecular interactions in real time. sartorius.comharvard.edu BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. sartorius.comharvard.edu This technique is particularly well-suited for high-throughput kinetic measurements. springernature.com

In a typical BLI experiment, a ligand is immobilized on the biosensor tip, which is then dipped into a solution containing the analyte. sartorius.com The resulting change in the optical wavelength is monitored, providing real-time data on the association and dissociation of the molecules. protocols.io From this data, the kinetic parameters (ka and kd) and the binding affinity (KD) can be determined. sartorius.com BLI is applicable to a variety of interactions, including protein-protein, protein-small molecule, and protein-DNA interactions. springernature.comprotocols.io

Feature Bio-Layer Interferometry (BLI) Surface Plasmon Resonance (SPR)
Principle Measures changes in the interference pattern of reflected light. sartorius.comMeasures changes in the refractive index of light at a specific angle. cytivalifesciences.com
Fluidics Fluidics-free, biosensors are dipped into samples. sartorius.comRequires a microfluidic system to flow analyte over the sensor. criver.com
Throughput Generally higher, suitable for screening large numbers of samples. springernature.comCan be high-throughput with modern instruments like the Biacore 8K+. criver.com
Sample Types Can tolerate crude samples like cell lysates. sartorius.comGenerally requires purified samples to avoid clogging fluidics. criver.com

Advanced Imaging Techniques for Preclinical Research

Advanced imaging techniques are crucial for non-invasively studying the effects of compounds like this compound in living organisms during preclinical research. uniklinik-freiburg.denyu.edu These technologies allow for the visualization and quantification of biological processes at the molecular, cellular, and whole-animal levels. nyu.edunih.gov

In vivo fluorescence imaging has become a powerful tool in preclinical settings for screening diseases and monitoring treatment responses. nih.gov This technique uses fluorescent probes that emit light upon excitation, allowing for the real-time visualization of biological events. nih.gov Advances in near-infrared (NIR) fluorescence imaging, particularly in the second NIR window (NIR-II, 1000–1700 nm), have improved tissue penetration depth, a significant advantage for whole-animal imaging. nih.gov Other modalities like magnetic resonance imaging (MRI), positron emission tomography (PET), and computed tomography (CT) are also integral to preclinical research, often used in a multimodal fashion to provide comprehensive anatomical and functional information. uniklinik-freiburg.denyu.eduethz.ch

Omics Technologies in Mechanistic Research

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a stimulus, such as treatment with a compound like this compound. nih.govresearchgate.net These high-throughput methods are invaluable for elucidating the mechanisms of action and identifying potential biomarkers. researchgate.netecancer.org

Genomics studies the complete set of an organism's DNA, including gene mutations and variations. frontlinegenomics.com

Transcriptomics , often using techniques like RNA-Seq, analyzes the complete set of RNA transcripts, revealing how gene expression is altered. researchgate.net

Proteomics investigates the entire complement of proteins, including their expression levels, modifications, and interactions. nih.govfrontlinegenomics.com

Metabolomics focuses on the complete set of small-molecule metabolites, providing a functional readout of cellular activity. ecancer.org

By integrating these different omics datasets, researchers can gain a comprehensive and mechanistic understanding of a drug's effects, from changes in gene expression to alterations in protein function and metabolic pathways. frontlinegenomics.comcd-genomics.com This multi-omics approach is powerful for identifying not only the intended targets of a drug but also potential off-target effects and mechanisms of resistance. ecancer.orgcd-genomics.com

Emerging Research Directions and Future Perspectives for Fluciprazine

Novel Target Identification Strategies for Fluciprazine Repurposing or New Indications

The repurposing of existing drugs for new therapeutic indications is a promising strategy that can accelerate the drug development process. frontiersin.org For a compound like this compound, identifying new molecular targets is a critical first step in exploring its potential beyond its original intended use. Modern drug discovery leverages a variety of computational and experimental strategies to uncover these novel relationships between compounds and biological targets.

One powerful approach involves the use of machine learning (ML) models trained on large datasets of biological activity profiles. plos.org These models can predict potential interactions between a vast number of compounds and gene targets. plos.orgnih.gov By analyzing the biological activity profile of this compound from high-throughput screening assays, it may be possible to identify previously unknown gene targets. plos.org This method has proven successful in identifying new target-compound pairs, with predictive accuracies often exceeding 0.7 ROC-AUC scores. plos.org For instance, such models have identified novel associations for various compounds with gene targets linked to a range of common and rare diseases. plos.org

Network medicine offers another innovative avenue for identifying new targets. nih.gov This discipline uses comprehensive protein-protein interaction networks, or "interactomes," to identify subnetworks of proteins that drive specific diseases. nih.gov By mapping the known targets of this compound onto the human interactome, researchers can explore its potential effects on broader biological pathways and identify new disease modules where it might have a therapeutic effect. nih.gov This unbiased approach can reveal unexpected connections and provide a basis for developing precision therapeutics. nih.gov

Key criteria for identifying promising new targets for drug repurposing include:

Specificity: The target should be specific to the disease to minimize off-target effects. capulustx.com

Measurable Effects: The engagement of the target by the drug should produce a measurable biological or clinical response. capulustx.com

Validated Biological Mechanism: There should be a strong understanding of how the target is involved in the disease process. capulustx.com

Accessibility: The target must be physically accessible to the drug molecule. capulustx.com

Translational Potential: Findings from preclinical models should be translatable to human clinical trials. capulustx.com

The development of new indications for existing drugs often involves significant post-approval research, with new uses for small molecule drugs frequently being approved several years after their initial launch. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for this compound Research

To investigate the potential new indications for this compound identified through novel target identification strategies, researchers are increasingly turning to advanced in vitro and ex vivo models. These models aim to more accurately replicate human physiology than traditional two-dimensional (2D) cell cultures, thereby improving the predictive value of preclinical research. emulatebio.comdergipark.org.tr

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) technology is a significant advancement in in vitro modeling. mdpi.com These microfluidic devices contain continuously perfused chambers with living cells arranged to simulate the structure and function of human organs. mdpi.com By incorporating multicellular structures, tissue-tissue interfaces, and physiological microenvironments, OOCs can replicate key organ functions. mdpi.com

The development of OOC models began in the early 2000s with a "lung-on-a-chip" that mimicked the airways and could even replicate the "crackle" sound associated with fluid in the lungs. emulatebio.com Since then, numerous other organ-on-a-chip models have been developed, including those for the liver, gut, kidney, skin, and blood-brain barrier. emulatebio.comcn-bio.com These models are used across academia and the pharmaceutical industry for toxicology, immunology, and cancer research. emulatebio.com

For this compound research, OOCs could be used to:

Investigate its metabolism and potential toxicity in a human-relevant liver-on-a-chip model. nih.gov

Study its absorption and effects on gut physiology in a gut-on-a-chip model. cn-bio.comnih.gov

Assess its impact on the central nervous system by using a brain-on-a-chip or a blood-brain barrier model. nih.gov

Explore its effects on multiple organs simultaneously in a "human-on-a-chip" system. mdpi.com

Organ-on-a-Chip ModelPotential Application for this compound ResearchKey Features
Liver-on-a-ChipMetabolism, hepatotoxicitySimulates liver functions for drug metabolism and detoxification studies. nih.gov
Gut-on-a-ChipAbsorption, gut-brain axis interactionsModels the gut epithelium for studies on drug absorption and microbiota interactions. cn-bio.com
Lung-on-a-ChipRespiratory effects, inhalation toxicologyMimics the physiology of the human airway for studying drug absorption and toxicity. cn-bio.com
Multi-Organ-ChipSystemic effects, drug-drug interactionsInterconnects different organ models to study complex physiological interactions. mdpi.com

Advanced Cell Culture Systems

Beyond OOCs, other advanced cell culture systems offer more physiologically relevant environments than traditional 2D cultures. uu.nl Three-dimensional (3D) cell culture models, such as spheroids and organoids, allow cells to interact with each other and the extracellular matrix in a way that more closely resembles in vivo conditions. dergipark.org.trmdpi.com

These 3D models can be created using various techniques, including:

Scaffold-based methods: Cells are grown on or within a supportive structure that can be of biological or synthetic origin. frontiersin.org

Scaffold-free methods: Techniques like hanging drop cultures or rotating bioreactors encourage cells to self-assemble into spheroids. mdpi.com

Bioprinting: This technology allows for the precise, layer-by-layer deposition of cells and biomaterials to create complex tissue-like structures. uu.nl

For this compound research, advanced 3D cell culture models could be particularly useful for studying its effects in complex diseases like cancer. Multicellular tumor spheroids (MCTS) can replicate the heterogeneity and microenvironment of solid tumors, providing a more accurate platform for assessing the efficacy of potential anticancer agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

In the context of this compound research, AI and ML can be applied in several key areas:

Target Identification and Drug Repurposing: As mentioned earlier, ML algorithms can analyze biological data to predict new targets for existing drugs like this compound. plos.orgnih.gov

Predictive Modeling: AI can be used to develop models that predict the pharmacokinetic and toxicological properties of a compound, helping to de-risk development. mdpi.com

Generative AI for Drug Design: Generative AI models can design novel molecules with desired properties, which could be used to create analogs of this compound with improved efficacy or safety profiles. roche.com

Analysis of Complex Datasets: AI can analyze data from advanced in vitro models and clinical trials to identify biomarkers of response or to better understand disease mechanisms. nih.gov

Translational Research Frameworks for this compound

Translational research provides a structured pathway for moving scientific discoveries from the laboratory into clinical practice. leicabiosystems.com These frameworks help to ensure that research is relevant to human health and that new interventions are effectively implemented. nsw.gov.au

A translational research framework typically involves several stages, moving from fundamental questions and preclinical studies to clinical trials and, ultimately, to public health impact. nih.gov The National Institute of Environmental Health Sciences (NIEHS) has developed a framework that visualizes translational research as a series of concentric rings, with fundamental research at the core and societal impact at the outermost ring. researchgate.net

Bridging In Vitro and In Vivo Findings

A critical challenge in drug development is bridging the gap between in vitro findings and in vivo outcomes. nih.gov Advanced in vitro models, as discussed above, are helping to close this gap by providing more physiologically relevant data. emulatebio.com However, it is still essential to have a clear strategy for translating findings from these models to whole-animal studies and eventually to human trials.

This translation involves:

Correlating data: Establishing clear correlations between endpoints measured in vitro and those measured in vivo.

Understanding limitations: Recognizing the inherent limitations of both in vitro and in vivo models and how they may impact the translation of findings. amgen.com

Iterative feedback: Using in vivo data to refine and improve in vitro models, creating a feedback loop that enhances the predictive power of preclinical research.

By integrating novel target identification strategies, advanced in vitro models, AI and machine learning, and a robust translational research framework, the future of this compound research holds the potential for uncovering new therapeutic applications for this compound.

Co-clinical Study Designs and Their Role in Research Iteration

The development of novel therapeutics, particularly in the complex field of psychopharmacology, is often hindered by the translational gap between preclinical findings and clinical outcomes. researchgate.netnih.gov A significant challenge lies in the traditional sequential nature of drug development, where extensive preclinical testing is completed before any human trials commence. researchgate.netresearchgate.net This linear process can lead to high failure rates in clinical phases, as promising results in animal models may not replicate in human subjects. researchgate.netd-nb.info To address this, emerging research paradigms such as co-clinical study designs are being proposed to enhance the efficiency and predictive value of the research and development process. nih.govnih.gov

A co-clinical trial is an innovative approach where preclinical studies, often using animal models, are conducted in parallel with clinical trials. researchgate.netnih.gov This concurrent structure allows for real-time integration and reciprocal exchange of data between the preclinical and clinical arms of the investigation. researchgate.netcam.ac.uk The primary goal is to use insights from one domain to inform and refine the other in an iterative fashion, thereby accelerating the drug development pipeline and improving the likelihood of success. researchgate.netnih.gov

In the context of a compound like this compound, a hypothetical co-clinical trial could be envisioned to explore its potential therapeutic applications more dynamically. For instance, as early-phase clinical trials are initiated to assess the compound in humans, parallel studies in relevant animal models of neuropsychiatric conditions could be ongoing. nih.govnih.gov

Key components of a hypothetical co-clinical trial for this compound might include:

Parallel Study Arms: Human participants in a Phase I or II clinical trial would be studied alongside a cohort of animal models that recapitulate certain aspects of the disorder being targeted.

Real-Time Data Integration: Data from the clinical trial, such as pharmacokinetic profiles and preliminary efficacy signals, would be fed back to the preclinical team. researchgate.net This information could guide the refinement of the animal studies, for example, by adjusting the experimental parameters to better mimic the human response.

Biomarker Discovery and Validation: The co-clinical design would facilitate the identification and validation of translational biomarkers. For example, if a specific neurophysiological or molecular marker is found to correlate with treatment response in the animal models, this marker can be prospectively evaluated in the human participants.

Patient Stratification: Insights from the animal models could help to stratify the patient population in the clinical trial. researchgate.netnih.gov For example, if certain genetic or behavioral characteristics in the animals predict a better response to this compound, patients with similar characteristics could be identified for more focused analysis.

The role of research iteration is central to the co-clinical trial model. indeemo.com Iterative research involves a cyclical process of planning, acting, observing, and reflecting, where the findings from each cycle inform the next. indeemo.com In the context of this compound research, this would mean that the study design is not rigid but is adaptable based on accumulating data from both the preclinical and clinical arms. cambridge.org For example, if an unexpected therapeutic effect is observed in a subset of patients, researchers could iteratively refine the animal models to investigate the underlying mechanisms of this effect. This "back-and-forth" between the clinic and the lab can lead to a more nuanced understanding of the drug's properties and a more targeted approach to its development. cam.ac.ukresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.